molecular formula C8H13BrN2O B3048239 4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole CAS No. 1619896-92-2

4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B3048239
CAS No.: 1619896-92-2
M. Wt: 233.11
InChI Key: LYTDGQQLRQBCLN-UHFFFAOYSA-N
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Description

4-Bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole is a brominated pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several commercially available drugs . This particular compound features a bromine atom at the 4-position and an isopropoxymethyl group at the 3-position, making it a valuable synthetic intermediate for constructing more complex molecules. Research Applications and Value: Brominated pyrazoles like this one are primarily utilized as key building blocks in organic synthesis, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). The bromine atom serves as an excellent leaving group, enabling the introduction of a wide array of substituents at the 4-position of the pyrazole ring, thereby facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs . Pyrazole-based compounds have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties, highlighting the research value of this intermediate . Handling and Safety: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for detailed handling instructions. As a precaution, it is recommended to store the compound in a dark, sealed container under dry conditions, typically at 2-8°C, to maintain its stability .

Properties

IUPAC Name

4-bromo-1-methyl-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-6(2)12-5-8-7(9)4-11(3)10-8/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTDGQQLRQBCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206599
Record name 4-Bromo-1-methyl-3-[(1-methylethoxy)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619896-92-2
Record name 4-Bromo-1-methyl-3-[(1-methylethoxy)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1619896-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-3-[(1-methylethoxy)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the bromination of a suitable pyrazole precursor. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution . The isopropoxymethyl group can be introduced through a nucleophilic substitution reaction using isopropyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the isopropoxymethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

  • Structure : Replaces isopropoxymethyl with bromomethyl.
  • Molecular formula : C5H6Br2N2.
  • Physical properties : Lower molecular weight (253.92 g/mol) and higher reactivity due to labile bromine atoms.
  • Synthesis : Likely involves bromination of a methyl precursor.
  • Applications : Bromomethyl groups are versatile intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Structure : Trifluoromethyl group at the 3-position.
  • Molecular formula : C5H4BrF3N2.
  • Key differences : The trifluoromethyl group enhances electronegativity and metabolic resistance compared to isopropoxymethyl.
  • Similarity score : 0.90 (high structural overlap) .
  • Applications : Fluorinated pyrazoles are common in agrochemicals and pharmaceuticals due to improved bioavailability .

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

  • Structure : 4-Fluorophenyl substituent at the 3-position.
  • Molecular formula : C10H8BrFN2.
  • Safety : Classified as hazardous (GHS Hazard Statements H301, H311, H331) .

4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

  • Structure : Isobutoxymethyl and trifluoropropyl substituents.
  • Molecular formula : C11H16BrF3N2O.
  • Properties : Predicted density (1.44 g/cm³) and boiling point (312.2°C) suggest higher lipophilicity than the target compound .
  • Applications : Trifluoropropyl groups may enhance binding affinity in therapeutic targets .

Biological Activity

4-Bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological applications, and relevant research findings.

The compound is characterized by the presence of a bromine atom and an isopropoxymethyl group, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit specific enzymes, modulating metabolic pathways. For instance, it has been shown to interact with cyclooxygenase enzymes (COX), which are key players in inflammatory processes.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various studies. It has been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines and mediators. For instance, it demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema models .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), potentially through apoptosis induction and cell cycle arrest mechanisms .

Research Findings and Case Studies

Several studies have investigated the biological activities of pyrazoles, with specific focus on derivatives like this compound:

StudyFindings
Burguete et al. (2014)Synthesized pyrazole derivatives with significant MAO-B inhibitory activity; some compounds showed anti-inflammatory effects comparable to indomethacin .
MDPI Review (2015)Discussed the broad spectrum of biological activities of pyrazoles; highlighted potential applications in drug discovery .
Recent Studies (2020)Investigated the anticancer effects of pyrazole derivatives; this compound showed promising results against MCF-7 cells .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves bromination and etherification steps. Key intermediates like 3-(hydroxymethyl)-1-methyl-1H-pyrazole can be functionalized using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization strategies include:

  • Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions .
  • Temperature control : Reactions at 60–80°C balance kinetics and decomposition risks .
Reaction Condition Yield Range Purity (HPLC)
DMF, K₂CO₃, 80°C65–75%>95%
Toluene, TBAB, 60°C70–85%>98%

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Multi-spectroscopic and crystallographic techniques are essential:

  • ¹H/¹³C NMR : Key peaks include δ ~4.05 ppm (CH₃ of pyrazole) and δ ~3.5–4.0 ppm (isopropoxymethyl protons) .
  • X-ray crystallography : Resolves regiochemical ambiguity (e.g., bromine vs. isopropoxymethyl positioning) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 275.03) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity : Harmful if inhaled/swallowed (H301); use PPE (gloves, respirators) in ventilated hoods .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like cannabinoid receptors (Ki < 100 nM predicted for analogs) .
  • QSAR models : Correlate substituent electronegativity (e.g., Br, CF₃) with anti-inflammatory activity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in regioselectivity data during functionalization?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to control bromination sites .
  • Isotopic labeling : Use ²H/¹³C-labeled precursors to track reaction pathways via NMR .
  • Competitive experiments : Compare reactivity of 3- vs. 4-substituted pyrazoles under identical conditions .

Q. How does this compound interact with biological membranes, and what assays validate its permeability?

Methodological Answer:

  • PAMPA assay : Measure passive diffusion (logP ~2.5 indicates moderate blood-brain barrier penetration) .
  • Caco-2 cell models : Quantify apical-to-basolateral transport (efflux ratio < 2 suggests low P-gp-mediated efflux) .
  • Fluorescence microscopy : Tag with BODIPY® to visualize subcellular localization .

Q. What are the degradation pathways under accelerated stability conditions?

Methodological Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via LC-MS .
  • Major degradants : Hydrolysis of isopropoxymethyl group (~15% degradation) and debromination (~5%) .
  • Stabilizers : Add antioxidants (e.g., BHT) to mitigate radical-mediated decomposition .

Q. How can regiochemical isomers be separated and characterized?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (retention times differ by ~1.5 min) .
  • Crystallography : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to resolve enantiomers .
  • Vibrational spectroscopy : IR peaks at 650 cm⁻¹ (C-Br stretch) distinguish 3- vs. 4-bromo isomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole

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